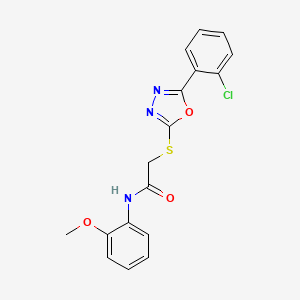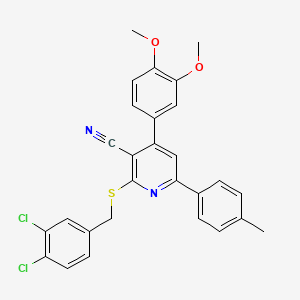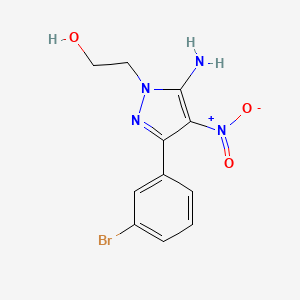
2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a bromophenyl group, and a nitro group attached to the pyrazole ring, along with an ethanol moiety. The unique structure of this compound makes it a valuable subject of study in various fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazonyl chlorides with 3-bromophenyl derivatives under controlled conditions to form the pyrazole ring . The introduction of the nitro group can be achieved through nitration reactions using nitric acid and sulfuric acid. The final step involves the attachment of the ethanol moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amino derivatives, and nitro derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its binding affinity and specificity towards enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.
相似化合物的比较
Similar Compounds
3-(3-Bromophenyl)-5-amino-1H-pyrazole: Similar structure but lacks the nitro and ethanol groups.
4-Nitro-3-(3-bromophenyl)-1H-pyrazole: Similar structure but lacks the amino and ethanol groups.
2-(5-Amino-3-(3-bromophenyl)-1H-pyrazol-1-yl)ethanol: Similar structure but lacks the nitro group.
Uniqueness
The presence of both the nitro and amino groups in 2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol provides unique chemical reactivity and biological activity compared to its analogs. The ethanol moiety enhances its solubility and potential for further functionalization, making it a versatile compound for various applications.
属性
分子式 |
C11H11BrN4O3 |
|---|---|
分子量 |
327.13 g/mol |
IUPAC 名称 |
2-[5-amino-3-(3-bromophenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H11BrN4O3/c12-8-3-1-2-7(6-8)9-10(16(18)19)11(13)15(14-9)4-5-17/h1-3,6,17H,4-5,13H2 |
InChI 键 |
GOONJDPVKCODLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C(=C2[N+](=O)[O-])N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



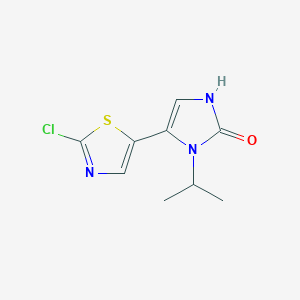
![2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11773390.png)
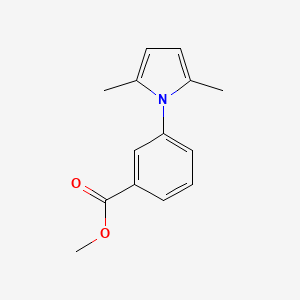
![N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11773396.png)
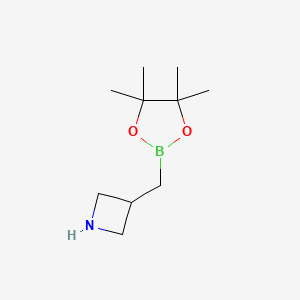
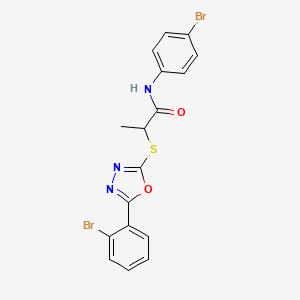
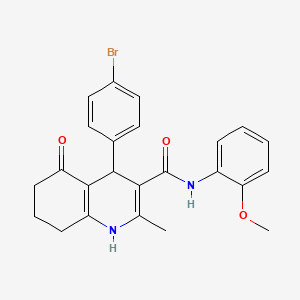
![methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11773416.png)

![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride](/img/structure/B11773424.png)
